

Spectroscopic data for 2-(3,5-Dimethylphenyl)pyridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)pyridine

Cat. No.: B2705953

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(3,5-Dimethylphenyl)pyridine**

Introduction: Elucidating the Molecular Identity

2-(3,5-Dimethylphenyl)pyridine is a biaryl compound featuring a pyridine ring linked to a 3,5-dimethylphenyl (m-xylene) moiety. As a substituted pyridine, it serves as a valuable building block in medicinal chemistry, materials science, and coordination chemistry. The precise substitution pattern on both aromatic rings dictates its steric and electronic properties, which in turn govern its reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount for any research or development involving this compound.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **2-(3,5-Dimethylphenyl)pyridine**: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C). We will move beyond simple data reporting to explain the underlying principles and the rationale behind the expected spectral features, reflecting an approach grounded in practical laboratory experience.

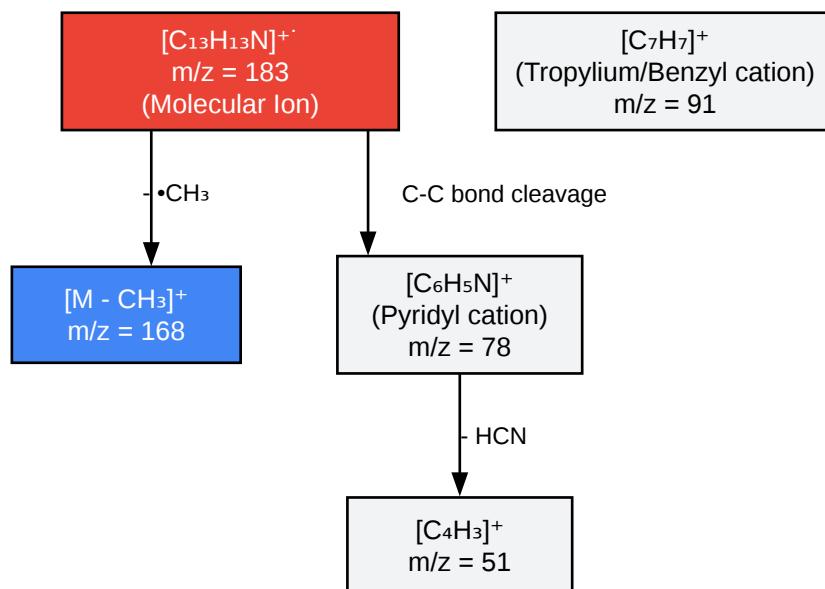
The molecular structure, with its key atom numbering used for spectral assignments throughout this guide, is presented below.

Caption: Molecular structure of **2-(3,5-Dimethylphenyl)pyridine**.

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Experience: Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule like **2-(3,5-Dimethylphenyl)pyridine**, which is amenable to gas chromatography (GC), Electron Ionization (EI) is the method of choice. EI is a robust, high-energy ionization technique that not only provides the molecular ion (M^{+}) but also induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, offering valuable structural clues that confirm the connectivity of the pyridine and dimethylphenyl rings.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)


- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject 1 μ L of the sample solution into a GC equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program designed to elute the compound in a reasonable time, for instance, starting at 100°C, holding for 2 minutes, and ramping to 280°C at 20°C/min.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with a beam of 70 eV electrons (standard for EI).
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Analysis and Interpretation

The primary goal is to identify the molecular ion peak. Based on its molecular formula, $C_{13}H_{13}N$, the exact mass is 183.105 Da.^[1] The nominal mass spectrum should therefore show

a prominent peak at $m/z = 183$.

Fragmentation Pathway: The energetic molecular ion will fragment in predictable ways. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[2][3]

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation pathway for **2-(3,5-Dimethylphenyl)pyridine**.

Table 1: Predicted Mass Spectral Data

m/z Value	Proposed Fragment	Significance
183	$[\text{C}_{13}\text{H}_{13}\text{N}]^+$	Molecular Ion (M^+): Confirms the molecular weight of the compound.[1]
182	$[\text{M} - \text{H}]^+$	Loss of a hydrogen radical, often from the methyl group or aromatic ring.
168	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical ($\cdot\text{CH}_3$), a very common fragmentation for methylated compounds, leading to a stable cation.[2]
91	$[\text{C}_7\text{H}_7]^+$	While less direct, fragmentation could lead to the formation of the highly stable tropylion ion.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though less intense.[4]
51	$[\text{C}_4\text{H}_3]^+$	A characteristic fragment resulting from the breakdown of a phenyl or pyridyl ring.[4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretches, bends). For **2-(3,5-Dimethylphenyl)pyridine**, the IR spectrum is expected to be rich with peaks characteristic of both the aromatic pyridine ring and

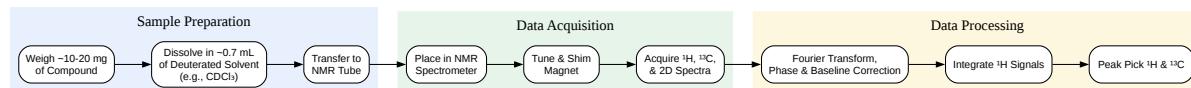
the substituted benzene ring, as well as the alkyl C-H bonds of the methyl groups. The combination of these peaks provides a unique fingerprint.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) or Vapor Phase

- ATR (Solid/Liquid): Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.
- Vapor Phase (for GC-IR): The sample is analyzed as it elutes from a GC column, similar to GC-MS. This method is referenced by PubChem for this specific compound.[1]
- Data Acquisition: An infrared beam is passed through the sample (or reflected within the ATR crystal). The detector measures the amount of light transmitted at each frequency.
- Spectrum Generation: The data is plotted as transmittance (%) versus wavenumber (cm^{-1}).

Data Analysis and Interpretation

The spectrum can be divided into key regions to identify characteristic functional groups. Aromatic compounds, in particular, show a series of distinctive bands.[6][7]


Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Expected Appearance
3100-3000 cm ⁻¹	Aromatic C-H Stretch	Pyridine & Phenyl Rings	These absorptions appear at a higher frequency than alkane C-H stretches. ^[5] They are often sharp but can be of weak to medium intensity.
3000-2850 cm ⁻¹	Alkyl C-H Stretch	Methyl (-CH ₃) Groups	These are from the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. Expect sharp, medium-intensity peaks.
1600-1585 cm ⁻¹	C=C/C=N Ring Stretch	Aromatic Rings	Aromatic compounds typically show a pair of sharp bands in this region due to ring stretching vibrations. ^[5] The C=N stretch of the pyridine ring also contributes here. ^[8]
1500-1400 cm ⁻¹	C=C/C=N Ring Stretch	Aromatic Rings	A second region for aromatic ring stretching vibrations, providing further confirmation of the aromatic core. ^[5]
900-675 cm ⁻¹	C-H Out-of-Plane Bend	Aromatic Rings	The pattern of bands in this "oop" region is highly diagnostic of

the substitution pattern on an aromatic ring.^[5] For the 1,3,5-trisubstituted phenyl ring and the 2-substituted pyridine ring, specific patterns are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Experience: NMR is arguably the most powerful tool for organic structure elucidation. It provides detailed information about the chemical environment of each ¹H and ¹³C nucleus. For **2-(3,5-Dimethylphenyl)pyridine**, NMR confirms the number of unique protons and carbons, their connectivity through spin-spin coupling, and the overall symmetry of the molecule. The key to interpreting the NMR spectra lies in recognizing the molecular symmetry: the 3,5-dimethylphenyl ring has a plane of symmetry that makes the two methyl groups (and the two ortho protons, H_{2'} and H_{6'}) chemically equivalent.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for NMR spectroscopic analysis.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent, typically deuteriochloroform (CDCl₃), which also contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

- Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , this requires a longer acquisition time (30 minutes to several hours) to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) are referenced to TMS.

^{13}C NMR Data Analysis and Interpretation

Due to the molecule's symmetry, we expect fewer than 13 signals.

- Dimethylphenyl Ring: C1', C4' are unique. C2' and C6' are equivalent. C3' and C5' are equivalent. The two methyl carbons are equivalent. This gives 5 signals for this ring system.
- Pyridine Ring: All 5 carbons (C2-C6) are unique.
- Total: We predict a total of 10 signals in the ^{13}C NMR spectrum. Aromatic carbons typically appear between δ 110-160 ppm.[9][10]

Table 3: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Carbon Atom(s)	Environment	Predicted δ (ppm)	Rationale
C6	Pyridine C-H	~149	The carbon adjacent to nitrogen (alpha-carbon) is deshielded and appears downfield.[11]
C2	Pyridine C-ipso	~157	Quaternary carbon attached to the phenyl ring, typically deshielded.
C4	Pyridine C-H	~136	The gamma-carbon of the pyridine ring.[11]
C5	Pyridine C-H	~122	A beta-carbon of the pyridine ring.
C3	Pyridine C-H	~120	The other beta-carbon, often the most upfield of the pyridine CH signals.
C1'	Phenyl C-ipso	~139	Quaternary carbon attached to the pyridine ring.
C3', C5'	Phenyl C-ipso (Me)	~138	Equivalent quaternary carbons bearing the methyl groups.
C4'	Phenyl C-H	~129-130	The protonated carbon between the two methyl groups.
C2', C6'	Phenyl C-H	~127	Equivalent protonated carbons adjacent to the point of attachment.

-CH ₃	Methyl	~21	Typical chemical shift for methyl groups attached to an aromatic ring.
------------------	--------	-----	---

¹H NMR Data Analysis and Interpretation

The proton NMR spectrum will provide confirmation of the structure through chemical shifts, integration (proton count), and splitting patterns (J-coupling).

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

Proton(s)	Integration	Multiplicity	Predicted δ (ppm)	Rationale
H6	1H	Doublet (d)	~8.7	The proton alpha to the pyridine nitrogen is the most deshielded due to the inductive effect of nitrogen. [12] It will be split by its neighbor, H5.
H4	1H	Triplet of Doublets (td)	~7.7	This proton is coupled to H3 and H5 (triplet) and may show long-range coupling to H6.
H3	1H	Doublet (d)	~7.7-7.8	Coupled primarily to its neighbor H4.
H2', H6'	2H	Singlet (s)	~7.6	These two protons are chemically equivalent due to symmetry. They have no adjacent protons to couple with, so they appear as a singlet.
H5	1H	Triplet (t) or ddd	~7.2	Coupled to H4 and H6.
H4'	1H	Singlet (s)	~7.1	This proton is also uncoupled

				to any neighbors and appears as a singlet.
-CH ₃	6H	Singlet (s)	~2.4	The six protons of the two equivalent methyl groups are not coupled to any other protons and will appear as a single, strong singlet integrating to 6H.

Conclusion

The structural elucidation of **2-(3,5-Dimethylphenyl)pyridine** is achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry provides unequivocal proof of the molecular weight and offers structural clues through fragmentation analysis. IR spectroscopy confirms the presence of the aromatic and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework, confirming the specific substitution pattern and molecular symmetry. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for any subsequent scientific endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3,5-Dimethylphenyl)pyridine | C₁₃H₁₃N | CID 55253025 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituent Effects in the ^{13}C -NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Phenylpyridine(1008-89-5) ^1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data for 2-(3,5-Dimethylphenyl)pyridine (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2705953#spectroscopic-data-for-2-3-5-dimethylphenyl-pyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com